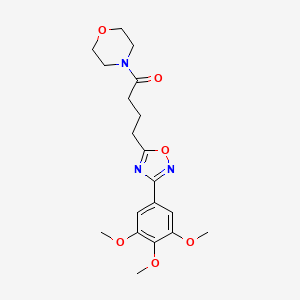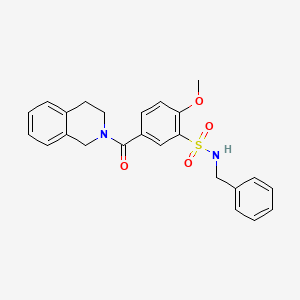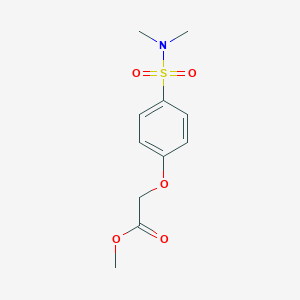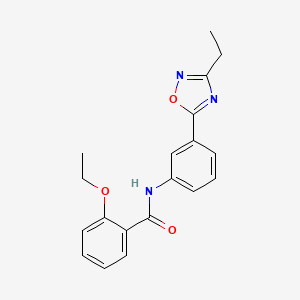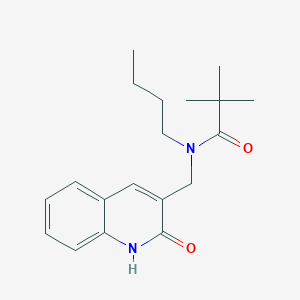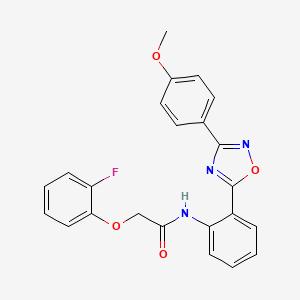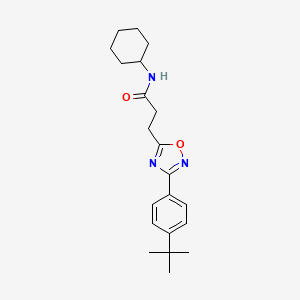
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the oxadiazole family of compounds and has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. It is thought to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. It has also been found to reduce the levels of glutamate, which is responsible for excitatory neurotransmission. Additionally, it has been shown to modulate the activity of voltage-gated ion channels, which play a crucial role in neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anticonvulsant and anxiolytic effects at low doses, making it an ideal candidate for studying the GABAergic system. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide. One of the most promising areas of research is its potential as a neuroprotective agent in various neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Furthermore, studies on its pharmacokinetics and toxicity are necessary to determine its safety and efficacy for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its high potency and selectivity make it an ideal candidate for studying the GABAergic system and its potential applications in various neurological disorders. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.
Méthodes De Synthèse
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of tert-butyl 4-(2-aminoethyl)benzoate with cyclohexyl isocyanate, followed by cyclization with triphosgene and N-cyclohexylpropanamide. This method yields a high purity product with a good yield.
Applications De Recherche Scientifique
The potential applications of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide in scientific research are vast. It has been found to exhibit potent anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been studied for its potential as a neuroprotective agent in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,3)16-11-9-15(10-12-16)20-23-19(26-24-20)14-13-18(25)22-17-7-5-4-6-8-17/h9-12,17H,4-8,13-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABAUODFXYTVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

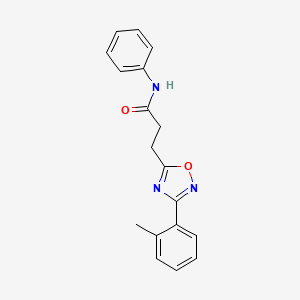

![1-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7699846.png)
